(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol
CAS No.:
Cat. No.: VC4017242
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17NO |
|---|---|
| Molecular Weight | 143.23 g/mol |
| IUPAC Name | (2S)-1-[(2R)-piperidin-2-yl]propan-2-ol |
| Standard InChI | InChI=1S/C8H17NO/c1-7(10)6-8-4-2-3-5-9-8/h7-10H,2-6H2,1H3/t7-,8+/m0/s1 |
| Standard InChI Key | GFKFBLJVPWRDEL-JGVFFNPUSA-N |
| Isomeric SMILES | C[C@@H](C[C@H]1CCCCN1)O |
| SMILES | CC(CC1CCCCN1)O |
| Canonical SMILES | CC(CC1CCCCN1)O |
Introduction
Structural Characteristics and Stereochemical Configuration
Molecular Architecture
The compound features a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 2-position by a propan-2-ol group. The stereochemistry is explicitly defined:
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The piperidine ring’s C2 position adopts an R configuration.
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The propan-2-ol group’s C2 hydroxyl-bearing carbon adopts an S configuration .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₇NO | Calculated |
| Molecular Weight | 143.23 g/mol | Calculated |
| Stereochemical Centers | 2 (C2 of piperidine and C2 of propan-2-ol) |
The structural similarity to pelletierine (1-[(2R)-piperidin-2-yl]propan-2-one, CID 3034881) suggests potential biochemical relevance, as pelletierine is a natural alkaloid with reported bioactivity.
Synthetic Strategies and Stereochemical Control
Retrosynthetic Analysis
Two primary routes emerge for synthesizing this compound:
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Reduction of a Ketone Precursor: Hydrogenation of pelletierine (1-[(2R)-piperidin-2-yl]propan-2-one) using stereoselective catalysts could yield the target alcohol. Asymmetric transfer hydrogenation with chiral ligands (e.g., Noyori-type catalysts) may favor the S configuration at the propan-2-ol center.
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Organometallic Cyclization: Methods from organozinc chemistry, as detailed in , could construct the piperidine ring while introducing the propan-2-ol substituent. For example, copper-catalyzed reactions of β-aminoalkyl zinc iodides with chlorinated alkenes, followed by cyclization, have been used to synthesize analogous 5-methylene piperidines .
Stereochemical Challenges
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Piperidine Ring Formation: The R configuration at C2 of the piperidine ring may be controlled via chiral auxiliaries or asymmetric catalysis during cyclization .
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Propan-2-ol Stereocenter: Kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) during reduction of a ketone intermediate (e.g., pelletierine) could ensure the S configuration .
Table 2: Synthetic Route Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Ketone Reduction | High stereoselectivity | Requires chiral catalysts |
| Organometallic Cyclization | Modular scaffold assembly | Multi-step optimization needed |
Physicochemical Properties and Stability
Predicted Properties
While experimental data for (2S)-1-[(2R)-piperidin-2-yl]propan-2-ol are scarce, analogous compounds provide insights:
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Solubility: Likely polar due to the hydroxyl group, with moderate solubility in water and alcohols .
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Boiling Point: Estimated ~200–220°C (similar to piperidine derivatives with comparable molecular weights) .
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pKa: The piperidine nitrogen (pKa ~11) and hydroxyl group (pKa ~16–18) suggest dual basic and weakly acidic character.
Stability Considerations
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